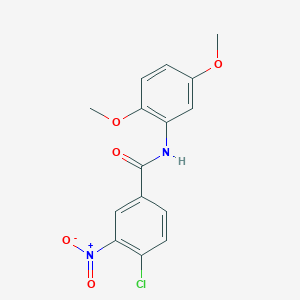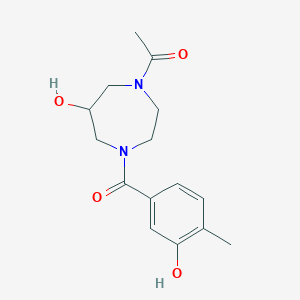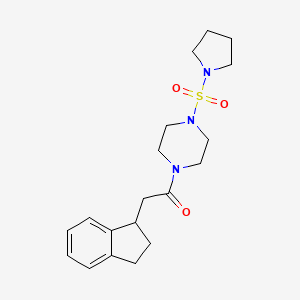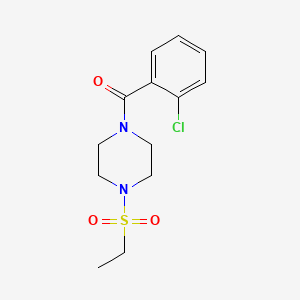
4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitrobenzamide derivatives often involves a series of chemical reactions including nitration, chlorination, and amide formation. For example, Thakral et al. (2020) synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, employing physicochemical and spectral methods for confirmation (Thakral et al., 2020).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives, including 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide, is typically characterized using techniques like X-ray diffraction, NMR spectroscopy, and molecular modeling. Dian He et al. (2014) investigated the crystal structure of a similar compound using X-ray diffraction and spectroscopic methods, providing insights into the structural features (He, Yang, Hou, Teng, & Wang, 2014).
Chemical Reactions and Properties
Chemical reactions of nitrobenzamides can include reduction, cyclization, and interaction with various reagents, often leading to the formation of novel compounds. For instance, Palmer et al. (1995) discussed the reductive chemistry of a novel nitrobenzamide derivative, revealing its potential for forming cytotoxic products (Palmer, van Zijl, Denny, & Wilson, 1995).
Applications De Recherche Scientifique
Crystal Engineering
Research on crystal engineering has explored the interactions in molecular tapes mediated via strong hydrogen bonds and weak halogen bonds, relevant to the study of compounds like 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide. Saha, Nangia, and Jaskólski (2005) found that molecular tapes in crystals could involve interactions such as amide dimer tape and iodo⋯nitro interaction, which are crucial for understanding crystal design and structure (Saha, Nangia, & Jaskólski, 2005).
Synthesis and Cytotoxicity Studies
Palmer et al. (1995) conducted studies on bioreductive drugs, investigating the selective toxicity of these compounds for hypoxic cells. They found that specific structural modifications in nitrobenzamide derivatives, such as electron addition to nitro groups, significantly influenced their cytotoxic properties (Palmer et al., 1995). This research is essential for understanding how structural variations in nitrobenzamide derivatives, including 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide, can impact their biological activity.
Anticonvulsant Properties
Research into the anticonvulsant properties of nitrobenzamides has shown potential therapeutic applications. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated them for their anticonvulsant properties, finding that certain derivatives showed significant efficacy in models of electroshock-induced seizures (Bailleux et al., 1995). This suggests that compounds like 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide could have potential applications in the treatment of seizure disorders.
Electrophysiological Effects
The electrophysiological effects of compounds related to 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide have been studied in cardiac preparations. Bril et al. (1995) investigated the effects of a novel antiarrhythmic agent on action potential duration and potassium and calcium channel activity, contributing to our understanding of how similar compounds might interact with cardiac electrophysiology (Bril et al., 1995).
Molecular Docking and Simulation Studies
Thakral et al. (2020) conducted molecular docking and simulation studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for antidiabetic properties. This research demonstrates the potential of using molecular modeling to understand the biological interactions of nitrobenzamide derivatives, which can be applied to 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (Thakral et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCBPCOUKFVDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)
![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)
![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)


